Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
Description
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This structure comprises a fused imidazole and pyridine ring system, with a methyl ester group at position 4 of the pyridine ring and an ethyl substituent on the adjacent carbon. The compound’s molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 229.26 g/mol (estimated). The methyl ester group enhances solubility compared to free carboxylic acids, while the ethyl substituent may influence steric interactions in biological targets .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-ethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-10(9(14)15-2)8-7(4-5-13-10)11-6-12-8/h6,13H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
UNHWGRNJFQXYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)NC=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by esterification to introduce the methyl ester group . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazole ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different pharmacological activities .
Scientific Research Applications
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving purines.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a GABA_A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes involved in purine metabolism, affecting cellular pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) offer better membrane permeability than carboxylic acids (e.g., rac-(4R,6R)-4-phenyl...), which may form salts for improved bioavailability .
Substituent Effects: Fluorophenyl (CAS 7271-09-2): Introduces electronegativity, enhancing interactions with aromatic residues in enzyme active sites . Dimethoxyphenyl (EN300-302868): Electron-donating methoxy groups improve solubility and modulate electronic properties for target engagement .
Lipophilicity Trends : Ethyl esters (e.g., 2091693-38-6) are more lipophilic than methyl esters, impacting tissue distribution and metabolic clearance .
Notes
Synthesis and Characterization : The synthesis of imidazo[4,5-c]pyridines often involves cyclization reactions, as seen in , where Na₂S₂O₄ mediates nitro group reduction during imidazole ring formation . Structural elucidation typically employs X-ray crystallography (e.g., SHELX programs) or NMR .
Purity and Availability : Many analogs (e.g., 4-(4-fluorophenyl)-...) are commercially available at ≥95% purity, critical for reproducible biological testing .
Biological Activity
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 192.22 g/mol. The compound features a fused imidazole and pyridine ring system, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | This compound |
Antitubercular Activity
Recent studies have indicated that this compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. This activity is attributed to the compound's ability to interfere with bacterial metabolic pathways.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes involved in critical biological pathways:
- Aurora Kinases : It selectively inhibits Aurora-A kinase with an IC50 value of approximately 0.070 μM in Hela cells. This selectivity suggests its potential as an anticancer agent by disrupting cell cycle regulation.
- VEGFR : Inhibition studies revealed that it can inhibit VEGFR1 with significant potency (IC50 = 0.162 μM), indicating its potential in anti-angiogenic therapies.
The mechanism through which this compound exerts its biological effects involves binding to specific active sites on target enzymes and receptors. The unique electronic properties resulting from its fused ring structure facilitate these interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound inhibits proliferation in various cancer cell lines (e.g., HCT116 human colon carcinoma cells), showcasing a GI50 value of 2.30 μM.
- Antimicrobial Activity : The compound was tested against various bacterial strains and showed promising results against Gram-positive bacteria.
- Pharmacokinetic Profiling : In vivo studies indicated favorable pharmacokinetic properties with high stability in liver microsomes and significant bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
